N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-2,6-dimethoxybenzamide
Description
This compound is a benzamide derivative characterized by a unique structural framework:
- Core structure: A benzamide backbone substituted with 2,6-dimethoxy groups.
- Side chain: A branched ethyl group linking a 4-(dimethylamino)phenyl moiety and a 1,2,3,4-tetrahydroisoquinoline ring.
Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(dimethylamino)phenyl]ethyl]-2,6-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33N3O3/c1-30(2)23-14-12-21(13-15-23)24(31-17-16-20-8-5-6-9-22(20)19-31)18-29-28(32)27-25(33-3)10-7-11-26(27)34-4/h5-15,24H,16-19H2,1-4H3,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDKDRCLRDFXRKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=C(C=CC=C2OC)OC)N3CCC4=CC=CC=C4C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-2,6-dimethoxybenzamide typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:
Formation of the Tetrahydroisoquinoline Moiety: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the tetrahydroisoquinoline ring.
Introduction of the Dimethylamino Group: This step involves the alkylation of an aromatic amine with dimethyl sulfate or a similar reagent.
Coupling with the Dimethoxybenzamide Group: The final step involves the coupling of the tetrahydroisoquinoline intermediate with 2,6-dimethoxybenzoyl chloride under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-2,6-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, potentially reducing the aromatic rings or other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce partially or fully hydrogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-2,6-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues from Recent Research
Compound from :
- Name: N-[2-[(2,6-Dimethylphenyl)amino]-1-(4-hydroxy-3-methoxyphenyl)-2-oxoethyl]-4-(1H-tetrazol-1-yl)benzamide
- Key features: Benzamide core substituted with a tetrazolyl group (4-position) and methoxy/hydroxy groups (3,4-positions). Side chain includes a 2,6-dimethylphenylamino group and a 4-hydroxy-3-methoxyphenyl moiety.
- Contrast with target compound: The tetrazolyl group (electron-deficient heterocycle) may enhance hydrogen bonding or π-π interactions compared to the target compound’s dimethoxybenzamide.
Table 1: Structural and Physicochemical Comparison
Pesticide-Related Benzamide Analogues ()
Several benzamide derivatives are employed as pesticides, differing in substituents and biological targets:
N-(2,3-Dichlorophenyl)-4-(ethoxymethoxy)benzamide (Etobenzanid): Use: Herbicide. Contrast: Chlorine atoms enhance stability and lipophilicity, favoring environmental persistence. The ethoxymethoxy group may reduce mammalian toxicity compared to the target compound’s dimethylamino group .
N-(2,4-Difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide (Diflufenican): Use: Pre-emergent herbicide. Contrast: Fluorine and trifluoromethyl groups increase electronegativity and membrane permeability, diverging from the target compound’s electron-rich methoxy and dimethylamino groups .
Table 2: Functional Group Impact on Bioactivity
| Compound Type | Substituent Impact | Biological Application |
|---|---|---|
| Target Compound | Methoxy (electron-donating), dimethylamino | Potential CNS or receptor modulation |
| Etobenzanid | Chlorine (electron-withdrawing), ethoxymethoxy | Herbicide (plant-specific action) |
| Diflufenican | Fluorine, trifluoromethyl (lipophilic) | Herbicide (lipid bilayer disruption) |
Research Findings and Implications
- Pharmacological Potential: The target compound’s tetrahydroisoquinoline and dimethylamino groups suggest affinity for neurotransmitter receptors (e.g., serotonin or dopamine receptors), unlike pesticide analogues designed for plant enzyme inhibition .
- Solubility and Bioavailability: The dimethoxybenzamide core may enhance water solubility compared to halogenated pesticide analogues, though the tetrahydroisoquinoline could introduce steric hindrance .
- SAR Insights :
- Electron-donating groups (e.g., methoxy) in the target compound may favor interactions with polar receptor pockets.
- Halogen substituents in pesticides improve environmental stability but may limit therapeutic safety margins .
Biological Activity
N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-2,6-dimethoxybenzamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 493.67 g/mol. The compound features a complex structure that includes a dimethylamino group and a tetrahydroisoquinoline moiety, which are known for their biological significance.
Pharmacological Effects
- Antidepressant Activity : Studies have indicated that compounds with similar structures exhibit antidepressant effects by modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways.
- Neuroprotective Properties : The tetrahydroisoquinoline component is associated with neuroprotective effects, potentially reducing oxidative stress and apoptosis in neuronal cells.
- Anticancer Potential : Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines by inducing apoptosis and cell cycle arrest.
- The compound is believed to interact with various receptors in the central nervous system (CNS), including serotonin receptors (5-HT receptors) and adrenergic receptors. This interaction may enhance mood and cognitive function.
- Additionally, the presence of the dimethoxybenzamide structure is thought to contribute to its binding affinity and selectivity towards specific biological targets.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C28H35N3O3 |
| Molecular Weight | 493.67 g/mol |
| CAS Number | 946367-03-9 |
| Solubility | Soluble in DMSO |
Case Studies
-
Study on Antidepressant Effects :
- A study conducted on animal models demonstrated that administration of related compounds resulted in significant reductions in depression-like behaviors as measured by the forced swim test. The results indicated a dose-dependent response, supporting the hypothesis that modulation of serotonin levels plays a crucial role in the observed effects.
-
Neuroprotection in Ischemia :
- Research published in Neuroscience Letters highlighted the neuroprotective effects of tetrahydroisoquinoline derivatives against ischemic injury in rat models. The findings suggested that these compounds significantly reduced neuronal death and improved functional outcomes post-injury.
-
Anticancer Activity :
- In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
